Methyl 3-methoxy-4-propoxybenzoate

Description

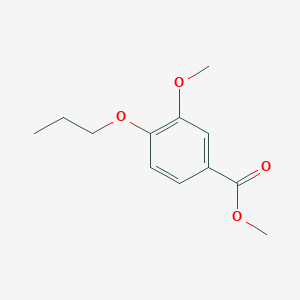

Methyl 3-methoxy-4-propoxybenzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position, a methoxy (-OCH₃) substituent at the 3-position, and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol. This compound is typically synthesized via nucleophilic substitution or esterification reactions involving substituted benzoic acids and methylating agents. It is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and specialty polymers, where substituent variations influence solubility, stability, and reactivity .

Properties

IUPAC Name |

methyl 3-methoxy-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-7-16-10-6-5-9(12(13)15-3)8-11(10)14-2/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSTWAUDYVQKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298440 | |

| Record name | Methyl 3-methoxy-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-26-0 | |

| Record name | Methyl 3-methoxy-4-propoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-propoxybenzoate typically involves the esterification of 3-methoxy-4-propoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-propoxybenzaldehyde or 3-methoxy-4-propoxybenzoic acid.

Reduction: Formation of 3-methoxy-4-propoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-methoxy-4-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-propoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological pathways. The methoxy and propoxy groups can also influence the compound’s reactivity and binding affinity to different receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Benzoates

(a) Methyl 3-Iodo-4-Propoxybenzoate (C₁₁H₁₃IO₃)

- Substituents : Iodo (-I) at 3-position, propoxy at 4-position.

- Key Differences : The iodine atom increases molecular weight (312.13 g/mol) and polarizability compared to the methoxy group in the target compound. Iodo-substituted analogs often exhibit enhanced electrophilic reactivity, making them intermediates in cross-coupling reactions. However, they may show reduced thermal stability due to weaker C–I bonds .

(b) Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate (C₁₂H₁₅ClO₄)

- Substituents : Chlorinated propoxy (-OCH₂CH₂CH₂Cl) at 4-position, methoxy at 3-position.

(c) Methyl 3-Methyl-4-Isopropoxybenzoate (C₁₂H₁₆O₃)

- Substituents : Methyl (-CH₃) at 3-position, isopropoxy (-OCH(CH₃)₂) at 4-position.

- Key Differences: The isopropoxy group’s branching reduces solubility in polar solvents compared to linear propoxy chains.

Halogen-Substituted Analogs

(a) Methyl 3-Bromo-4-Methylbenzoate (C₉H₉BrO₂)

- Substituents : Bromo (-Br) at 3-position, methyl at 4-position.

- Key Differences : Bromine’s moderate electronegativity enhances lipophilicity, making this compound more suitable for lipid-soluble formulations. It poses higher toxicity risks (skin/eye irritation) compared to alkoxy-substituted derivatives .

(b) 4-Bromo-3-Methylbenzoic Acid (C₈H₇BrO₂)

Data Table: Physical and Chemical Properties of Selected Analogs

Biological Activity

Methyl 3-methoxy-4-propoxybenzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a methoxy group, a propoxy group, and a benzoate moiety. Its structural characteristics suggest potential interactions with various biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy and propoxy groups enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.

Mechanisms include:

- Enzyme Interaction: The compound may modulate enzyme activity through hydrogen bonding with active site residues.

- Receptor Binding: It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Anti-inflammatory and Antitumor Activities

Recent studies have highlighted the anti-inflammatory and antitumor properties of this compound. A notable study demonstrated its effectiveness in inhibiting the vascular endothelial growth factor (VEGF) signaling pathway, which plays a crucial role in tumor growth and angiogenesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines via NF-κB pathway | |

| Antitumor | Inhibits VEGF signaling pathway | |

| Antimicrobial | Exhibits potential antimicrobial effects |

Case Studies

-

Anti-HBV Activity:

A derivative structurally related to this compound was evaluated for its anti-hepatitis B virus (HBV) properties. Results indicated significant antiviral activity, suggesting that similar compounds may also exhibit effective antiviral properties . -

Cytotoxicity Assessment:

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity, inhibiting cell proliferation at specific concentrations while sparing normal cells .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological effects.

- Clinical Trials: Conducting trials to assess safety and efficacy in human subjects.

- Derivatives Development: Exploring structural modifications to enhance activity or reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methoxy-4-propoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential etherification and esterification. For the propoxy group, Williamson ether synthesis is effective using 3-methoxy-4-hydroxybenzoic acid derivatives and 1-bromopropane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base (60–80°C, 12–24 hours). Subsequent esterification with methanol under acidic catalysis (H₂SO₄) completes the process. Optimize yield by controlling stoichiometry (1:1.2 molar ratio for propoxy introduction) and purity via recrystallization in ethanol/water (4:1 v/v) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer: Follow GHS-compliant protocols: use nitrile gloves, safety goggles, and lab coats. Store in airtight containers away from heat/ignition sources in a ventilated, dry environment. During spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor airborne exposure using OSHA-recommended PELs (Permissible Exposure Limits) for analogous esters .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., δ ~3.8–4.2 ppm for methoxy/propoxy protons; ester carbonyl at ~165–170 ppm in ¹³C).

- IR: Detect ester C=O stretch (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹).

- GC-MS: Verify purity (>95%) and molecular ion ([M⁺] at m/z 224). Cross-reference with NIST databases for spectral validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 294 K) determines bond lengths (e.g., C-O ether: ~1.42 Å), angles, and intermolecular interactions (e.g., C—H···O hydrogen bonds). For example, Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate exhibited planar aromatic rings with dihedral angles <5°, influencing crystallinity. Use SHELX for refinement and Mercury for visualization .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization at ester carbonyl). Solvent effects (PCM for THF) and transition-state optimization (QST2) predict activation energies. Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How do researchers address contradictions in reported synthetic yields for this compound analogs?

Methodological Answer: Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, triazine-based analogs showed yield discrepancies resolved by optimizing reaction time (18 vs. 24 hours) and moisture control (molecular sieves). Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies validate the biological activity of this compound derivatives against enzyme targets?

Methodological Answer: Conduct in vitro inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination. Modify substituents (e.g., propoxy → butoxy) for SAR studies. Computational docking (AutoDock Vina) predicts binding affinities to active sites (e.g., hydrophobic pockets). Correlate with in vivo anti-inflammatory models (carrageenan-induced edema) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.